plumbane CAS No. 65269-84-3](/img/structure/B13771670.png)
[(Chloroacetyl)oxy](trimethyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloroacetyl)oxyplumbane is a chemical compound that belongs to the organolead family It is characterized by the presence of a chloroacetyl group and a trimethylplumbane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloroacetyl)oxyplumbane typically involves the reaction of trimethylplumbane with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)3Pb+ClCH2COCl→(CH3)3PbOCOCH2Cl
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of (Chloroacetyl)oxyplumbane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the toxic nature of lead compounds.
Análisis De Reacciones Químicas
Types of Reactions
(Chloroacetyl)oxyplumbane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The lead center can undergo oxidation and reduction reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of lead hydroxide and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Lead(IV) compounds can be formed upon oxidation.
Hydrolysis Products: Lead hydroxide and chloroacetic acid are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
(Chloroacetyl)oxyplumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is being conducted on its potential use in biological assays and as a probe for studying lead toxicity.
Medicine: There is interest in its potential use in radiopharmaceuticals for imaging and therapy.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of (Chloroacetyl)oxyplumbane involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The lead center can also interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylplumbane: Lacks the chloroacetyl group and has different reactivity.
Chloroacetyl Chloride: Contains the chloroacetyl group but lacks the lead moiety.
Lead Acetate: A common lead compound with different chemical properties.
Uniqueness
(Chloroacetyl)oxyplumbane is unique due to the combination of the chloroacetyl group and the trimethylplumbane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65269-84-3 |
|---|---|
Fórmula molecular |
C5H11ClO2Pb |
Peso molecular |
346 g/mol |
Nombre IUPAC |
trimethylplumbyl 2-chloroacetate |
InChI |
InChI=1S/C2H3ClO2.3CH3.Pb/c3-1-2(4)5;;;;/h1H2,(H,4,5);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
TUIXDMVCIZNCIB-UHFFFAOYSA-M |
SMILES canónico |
C[Pb](C)(C)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


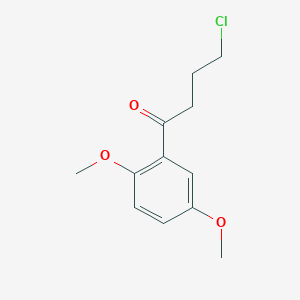
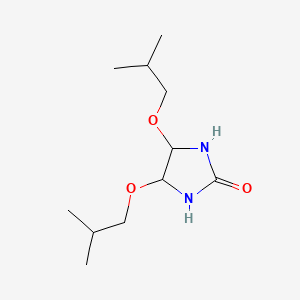

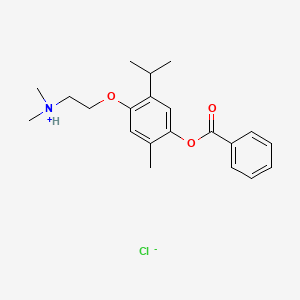
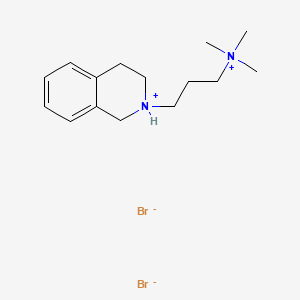
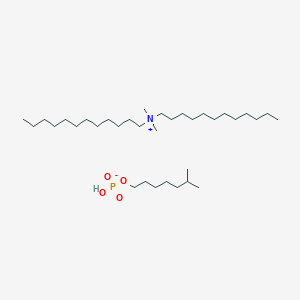
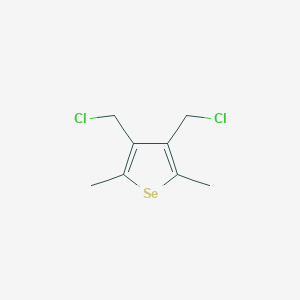
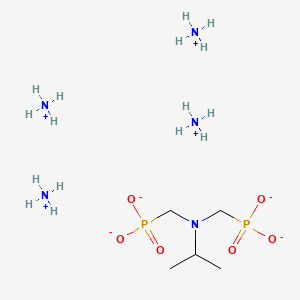
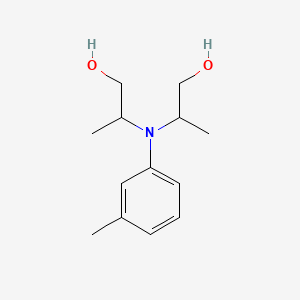
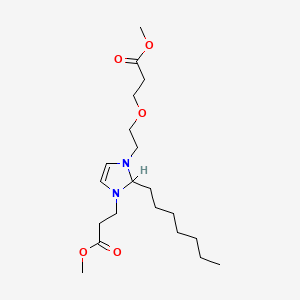


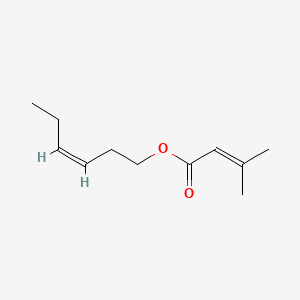
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
